methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
Properties
Molecular Formula |
C22H20ClNO3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
methyl 4-[3-[2-(4-chlorophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H20ClNO3S/c1-14-12-20(21(25)13-28-19-10-6-17(23)7-11-19)15(2)24(14)18-8-4-16(5-9-18)22(26)27-3/h4-12H,13H2,1-3H3 |
InChI Key |
DWDWEWZRXKIHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Mechanistic Insight : Protonation of the diketone carbonyl groups facilitates enolization, followed by cyclocondensation with the amine to form the pyrrole ring.
Introduction of the Thioacetyl Group
The 3-position of the pyrrole is functionalized with the (4-chlorophenyl)sulfanyl acetyl group via a two-step sequence:
Step 3.1: Bromoacetylation at the Pyrrole 3-Position
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl3 to install a bromoacetyl group.
Critical Parameters :
Step 3.2: Nucleophilic Substitution with 4-Chlorothiophenol
The bromoacetyl intermediate reacts with 4-chlorothiophenol under basic conditions (K2CO3, DMF) to form the thioether linkage.
| Variable | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Base | K2CO3 | Superior nucleophilicity vs. NaOH | |
| Solvent | DMF | Enhances solubility of aromatic thiols | |
| Reaction Time | 12 hours | Complete conversion confirmed by TLC |
Side Reaction Mitigation : Exclusion of moisture prevents hydrolysis of the thioester.
Esterification and Final Product Isolation
The methyl benzoate group is introduced early in the synthesis (Step 2) but may require re-esterification if hydrolysis occurs during subsequent steps.
Esterification Protocol
-
Acid Chloride Formation : Treat 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with oxalyl chloride (1.2 equiv) in DCM.
-
Methanol Quenching : Add methanol dropwise at 0°C to form the methyl ester.
Yield Enhancement :
-
Catalytic DMAP : Accelerates esterification (yield: 85% vs. 68% without).
-
Solvent Drying : Molecular sieves (4Å) prevent ester hydrolysis.
Analytical Characterization and Validation
The final product is validated using spectroscopic and chromatographic methods:
Key Spectral Data
Purity Assessment
Challenges and Troubleshooting
-
Regioselectivity in Acylation :
-
Thioester Hydrolysis :
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the chlorophenyl group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrrole ring might participate in π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of benzoate esters with pyrrole-based substituents. Key structural analogues (Table 1) include derivatives with variations in the acetyl substituent or aromatic ring functionalization.
Table 1: Structural Analogues and Hypothetical Property Comparisons
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity : The 4-chlorophenylsulfanyl group likely confers higher logP values compared to nitrile- or sulfonyl-containing analogues, impacting solubility and biodistribution.
- Bioactivity: The imidazole and quinoline derivatives (e.g., CAS 312320-17-5, 433704-93-9) may exhibit distinct biological target affinities due to heterocyclic motifs, whereas the target compound’s chlorophenyl group could favor interactions with hydrophobic enzyme pockets.
Hypothetical Physicochemical Properties
- Solubility: The target compound’s lipophilicity may reduce aqueous solubility compared to the cyanoacetyl analogue, which benefits from polar nitrile interactions with water .
- Stability : Sulfanyl groups are prone to oxidation, suggesting the target compound may require stabilization under oxidative conditions, unlike sulfonyl-containing derivatives.
Biological Activity
Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H20ClNO3S. Its structure includes a pyrrole ring, which is known for its biological significance and versatility in medicinal chemistry. The presence of the chlorophenyl and sulfanyl groups contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can demonstrate significant antibacterial properties. For instance, related compounds have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. Some derivatives have exhibited strong inhibitory activity against these enzymes, which are crucial in various physiological processes .
- Antimycobacterial Activity : Similar pyrrole derivatives have shown promising antimycobacterial activity, suggesting that this compound could also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfanyl group may enhance the compound's ability to interact with target proteins or enzymes, leading to inhibition or modulation of their activity.
- Structural Flexibility : The pyrrole ring provides structural flexibility, allowing the compound to fit into various active sites on enzymes or receptors.
- Hydrophobic Interactions : The presence of hydrophobic groups such as chlorophenyl can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Antibacterial Studies
In a study evaluating the antibacterial properties of synthesized pyrrole derivatives, it was found that certain compounds exhibited significant activity against pathogenic bacteria. For example:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 6.25 | Escherichia coli |
| Compound C | 12.5 | Bacillus subtilis |
These results indicate that modifications in the structure can lead to enhanced antibacterial potency .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory effects of related compounds showed:
| Compound | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|
| Compound D | 2.14 | 1.13 |
| Compound E | 6.28 | 2.39 |
These findings suggest that certain structural features are critical for maximizing enzyme inhibition potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous sulfanyl-acetyl pyrrole derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, acetylative coupling, and esterification. Key steps include:
- Controlled temperature : Maintain reaction temperatures between 0–5°C during sulfanyl-acetyl group coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for heterocyclic ring formation .
- Monitoring : Use thin-layer chromatography (TLC) with UV-active visualization and NMR spectroscopy to track intermediates and confirm functional group incorporation .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR spectroscopy : Focus on distinguishing pyrrole ring protons (δ 6.5–7.5 ppm) and sulfanyl-acetyl signals (δ 2.8–3.2 ppm for CH₂). Use 2D COSY and HSQC to resolve overlapping peaks .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (M+H⁺) and fragmentation patterns (e.g., loss of COOCH₃ or C₆H₄ClS groups) .
- X-ray crystallography : If single crystals are obtained, refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?
- Methodological Answer :
- Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel to separate polar byproducts.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity. Monitor purity via HPLC with a C18 column and buffered mobile phase (e.g., sodium acetate/acetic acid at pH 4.6) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s photophysical or electronic properties for applications in molecular sensing?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electron density maps, and charge transfer pathways. Compare with experimental UV-Vis and fluorescence spectra .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfanyl-acetyl and chlorophenyl motifs as binding anchors.
Q. What strategies resolve contradictions in crystallographic data (e.g., disordered pyrrole rings or ambiguous hydrogen bonding)?
- Methodological Answer :
- Refinement protocols : In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic displacement parameters. Validate using R-factor convergence and difference Fourier maps .
- Complementary techniques : Pair X-ray data with solid-state NMR to resolve hydrogen bonding ambiguities.
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in downstream functionalization?
- Methodological Answer :
- Kinetic studies : Compare reaction rates of chlorophenyl vs. non-halogenated analogs in Suzuki-Miyaura cross-coupling. Monitor via in-situ IR spectroscopy for C–S bond stability.
- Electron-withdrawing effects : Use Hammett substituent constants (σₚ) to correlate electronic effects with reaction yields.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
